iso-Boc-His(Dnp)-OH

Chiral Purity Enantiomeric Excess Peptide Synthesis

Specifically engineered for Boc SPPS, this building block prevents premature deprotection via its acid-stable Dnp group, reducing racemization from 37% to ~0.2%. Ideal for HF/TFMSA workflows requiring post-synthetic conjugation and high stereochemical purity in therapeutic peptides.

Molecular Formula C17H19N5O8
Molecular Weight 421.4 g/mol
Cat. No. B13082370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiso-Boc-His(Dnp)-OH
Molecular FormulaC17H19N5O8
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
InChIKeyAHBPKGJUEPOXHK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iso-Boc-His(Dnp)-OH: A Dual-Protected L-Histidine Building Block for Boc-SPPS and Racemization Control


iso-Boc-His(Dnp)-OH (Nα-Boc-Nim-2,4-dinitrophenyl-L-histidine, CAS: 25024-53-7) is a fully orthogonal, dual-protected L-histidine derivative designed exclusively for Boc-solid-phase peptide synthesis (Boc-SPPS). The compound features a tert-butyloxycarbonyl (Boc) group on the Nα-amino terminus and a 2,4-dinitrophenyl (Dnp) moiety on the Nim-position of the imidazole side chain, a combination that yields a molecular formula of C₁₇H₁₉N₅O₈ and a monoisotopic mass of 421.123363 Da . This specific dual-protection strategy distinguishes it from other protected histidines by providing a balance of acid stability, nucleophile-labile removal, and steric hindrance .

The Critical Procurement Distinction: Why iso-Boc-His(Dnp)-OH Is Not Interchangeable with Boc-His(Boc)-OH, Boc-His(Trt)-OH, or Unprotected Histidine


Generic substitution among protected histidine building blocks is not feasible in Boc-SPPS. The iso-Boc-His(Dnp)-OH construct is purpose-built for orthogonal stability: its Boc Nα-protection is cleaved under standard TFA conditions, while its Dnp side-chain protection remains completely stable to acidolysis, surviving both HF and TFMSA cleavage steps . In contrast, Boc-His(Boc)-OH (with Nim-Boc) undergoes concurrent side-chain deprotection during TFA treatment, eliminating the option for selective post-synthetic modification . Meanwhile, unprotected histidine derivatives are susceptible to base-catalyzed racemization during coupling, with literature reporting up to 37% epimerization in unprotected systems compared to approximately 0.2% when Dnp protection is employed . Boc-His(Trt)-OH, while orthogonal, suffers from acid lability that compromises its stability under standard Boc-SPPS elongation conditions. These divergent stability profiles and racemization risks dictate that procurement decisions must be guided by specific orthogonal protection requirements rather than nominal in-class equivalence.

Quantitative Differentiation of iso-Boc-His(Dnp)-OH: Evidence-Based Procurement Criteria


Superior Stereochemical Integrity: Chiral HPLC Purity ≥99.5% vs. Standard TLC ≥98.0%

The D-enantiomer impurity specification for iso-Boc-His(Dnp)-OH·IPA (CAS 204125-02-0) is ≤1.0% as determined by chiral HPLC, ensuring ≥99.5% enantiomeric purity. This is a critical procurement specification for maintaining stereochemical fidelity in peptide sequences . In comparison, standard Boc-His(Dnp)-OH product specifications from major suppliers are typically ≥98.0% as determined by TLC, which does not resolve enantiomeric impurities . The ≥99.5% chiral HPLC purity specification provides quantifiable assurance of enantiomeric excess that TLC-based purity measurements cannot guarantee.

Chiral Purity Enantiomeric Excess Peptide Synthesis Quality Control

Orthogonal Protection Stability: Dnp Resistance to HF/TFMSA vs. Boc-His(Boc)-OH Acid Lability

The Dnp side-chain protecting group in iso-Boc-His(Dnp)-OH is documented to be fully stable to hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA), the standard cleavage reagents used in Boc-SPPS . This stability enables selective, post-synthetic removal of the Dnp group using thiophenol, preserving the integrity of the peptide-resin conjugate during acidolytic cleavage. In contrast, Boc-His(Boc)-OH, which employs an Nim-Boc protection strategy, undergoes simultaneous side-chain deprotection under TFA treatment conditions, precluding its use in applications requiring post-cleavage side-chain modification or selective deprotection .

Boc-SPPS Orthogonal Protection HF Cleavage TFMSA Stability

Racemization Suppression: Dnp Protection Reduces Epimerization from ~37% to ~0.2%

The Dnp group provides critical steric shielding of the imidazole side chain, which significantly reduces base-catalyzed racemization at the α-carbon during peptide coupling reactions. Literature data for the closely related Z-His(Dnp)-OH derivative indicates that Dnp protection reduces racemization to approximately 0.2% when using DCC-HOSu or DCC-HOBt coupling agents, compared to unprotected histidine derivatives, which exhibit up to 37% racemization in solid-phase synthesis . This quantitative improvement translates directly to higher peptide yields and reduced purification burden.

Racemization Epimerization Coupling Efficiency Histidine Peptides

Patent-Validated Application: Glu-His(Dnp)-OH in LH-RH Analog Synthesis with Reduced Histidine Racemization

A key patent (EP 0014911 B1) discloses a method for manufacturing LH-RH and LH-RH analogs using the dipeptide Glu-His(Dnp)-OH as a building block. The invention explicitly claims that the use of the Dnp-protected histidine moiety 'greatly reduces the degree of histidine racemization' during the peptide assembly process [1]. This patent provides a documented, industrial-scale precedent for the utility of the Dnp-protected histidine in GMP manufacturing environments.

LH-RH Analogs Process Chemistry Peptide Manufacturing GMP Synthesis

Boc vs. Fmoc Chemistry Compatibility: Dnp Stability in Acidic vs. Basic Deprotection

The Dnp protecting group exhibits differential stability depending on the synthetic strategy employed. While fully stable under the acidic deprotection conditions of Boc-SPPS, Dnp undergoes partial cleavage (84%) when exposed to 20% piperidine in DMF, the standard Fmoc deprotection condition [1]. This incompatibility with Fmoc chemistry defines a clear demarcation: iso-Boc-His(Dnp)-OH is exclusively suitable for Boc-SPPS workflows and should not be substituted into Fmoc/tBu protocols. Furthermore, combined Boc/Bzl and Fmoc/tBu strategies are compromised by Dnp lability under Fmoc deprotection conditions [2].

Boc Chemistry Fmoc Chemistry Orthogonal Strategy Deprotection Compatibility

High-Value Procurement Scenarios for iso-Boc-His(Dnp)-OH: From GMP Peptide Manufacturing to Boc-SPPS Workflows


Boc-SPPS of Histidine-Containing Peptides Requiring Post-Synthetic Side-Chain Modification

When designing Boc-SPPS workflows that require the histidine side chain to remain protected during global peptide-resin cleavage (HF or TFMSA) and subsequently undergo selective deprotection for site-specific conjugation or orthogonal synthesis steps, iso-Boc-His(Dnp)-OH is the preferred building block. Its Dnp group remains fully stable to HF/TFMSA , enabling post-cleavage modification strategies that are not achievable with Boc-His(Boc)-OH or unprotected histidine.

High-Fidelity Synthesis of Diastereomerically Pure Peptides for Biological Assays

For applications where peptide stereochemical purity is critical to downstream biological activity—such as receptor binding studies, enzyme inhibition assays, or therapeutic peptide development—iso-Boc-His(Dnp)-OH offers quantifiable advantages. The Dnp protection strategy reduces racemization from up to 37% to approximately 0.2% during coupling , minimizing diastereomeric impurities that would otherwise require extensive HPLC purification. This translates to higher yields of the desired stereoisomer and reduced purification burden.

GMP Manufacturing of Peptide APIs with Documented Process Precedent

For pharmaceutical development programs requiring GMP manufacturing of peptide active pharmaceutical ingredients (APIs) that contain histidine residues, the use of Dnp-protected histidine building blocks is supported by patent-validated industrial processes. The EP 0014911 B1 patent explicitly demonstrates the utility of Glu-His(Dnp)-OH in the synthesis of LH-RH analogs with 'greatly reduced histidine racemization' [1]. This documented regulatory precedent reduces technical and regulatory risk for pharmaceutical manufacturers scaling up peptide production.

Exclusively Boc-SPPS Workflows with HF/TFMSA Cleavage Compatibility

iso-Boc-His(Dnp)-OH is uniquely suited for Boc-SPPS workflows employing HF or TFMSA for final peptide-resin cleavage. The Dnp group demonstrates quantitative stability under these acidic conditions , whereas alternative protecting groups (e.g., Nim-Boc) undergo premature deprotection, and Trt-based protection is acid-labile. This compatibility ensures that the histidine side chain remains protected throughout the entire synthesis and cleavage process, enabling subsequent thiophenol-mediated selective deprotection for downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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